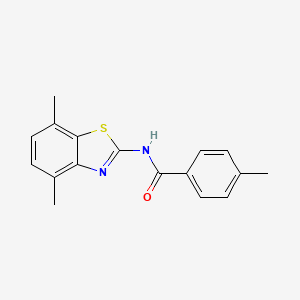

3-ニトロ-N-(ピペリジン-4-イル)ピリジン-2-アミン塩酸塩

説明

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed by studying the intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用

- 分子シミュレーション法を用いて、層状構造における化合物の配列が研究されてきました。研究者らは、この化合物がジルコニウム4-スルホフェニルホスホネート層とどのように相互作用するかを調査し、層間空間に水分子とゲストを結合する水素結合の密なネットワークを明らかにしました。 計算された双極子モーメントは、非線形光学における潜在的な用途を示唆しています .

- 研究者らは、ピリジン-2-イル部分を有する新規誘導体の合成を探求してきました。 これらの誘導体は抗線維化活性を示し、創薬のための有望な候補となっています .

- プッシュプル発色団(この化合物など)を層状無機ホストにインターカレーションすることが調査されています。 これらのホスト材料は、分子レベルからマクロな電気光学活性に光学非線形性を伝達する可能性があります .

- 研究者らは、計算方法を用いて、この化合物とその誘導体がホスト構造内でどのように配置されているかを理解してきました。 これらの研究から得られた知見は、結晶工学と材料設計に貢献しています .

非線形光学および電気光学材料

有機合成および医薬品化学

ケモダイバージェント合成

層状無機ホスト材料

計算化学と結晶工学

将来の方向性

The future directions for the study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride could include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, more research is needed to understand the specific mechanism of action, physical and chemical properties, and safety and hazards of this compound.

作用機序

Target of Action

Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .

Pharmacokinetics

It’s important to note that the compound’s storage recommendation is in an inert atmosphere at room temperature .

Result of Action

The compound and its derivatives have been studied for their potential use in non-linear optics .

Action Environment

It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .

特性

IUPAC Name |

3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPZCQJRCXFOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2475650.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2475652.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)